molecular formula C21H25N5O2 B5677651 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine

3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine

Cat. No. B5677651
M. Wt: 379.5 g/mol
InChI Key: XXZDHJIXZUOQOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes with varied yields. For example, the synthesis of a compound with a potential for imaging CB1 receptors using PET was achieved through a five-step process, resulting in a 30% overall yield, illustrating the complex nature of synthesizing such molecules (Kumar et al., 2004). Another study highlighted the synthesis of a novel heterocycle via the reaction of a benzofuran-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde with a specific imino compound, yielding a complex molecule in 82% yield (Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. A study provided detailed structural insights into a hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine, revealing the conformation of the piperidine and pyrazoline rings (Koshetova et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been extensively studied. For instance, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines demonstrated a novel activation mode of ethyl tertiary amines, highlighting the compound's functional group tolerance and broad substrate scope (Rao et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the compound's applications. While specific studies on the physical properties of "3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine" were not found, related research indicates the importance of these characteristics in the compound's functionality and application potential.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for the application of such compounds in scientific research. For example, the synthesis and evaluation of piperazine derivatives highlighted the compounds' antimicrobial activities, showcasing the chemical properties and potential applications of similar molecules (Rajkumar et al., 2014).

properties

IUPAC Name

[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-24-12-10-22-20(24)16-7-6-11-25(14-16)21(27)17-13-23-26(15-17)18-8-4-5-9-19(18)28-2/h4-5,8-10,12-13,15-16H,3,6-7,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZDHJIXZUOQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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